molecular formula C15H15N3O B1499476 (6-(Benzyloxy)-1H-indazol-3-YL)methanamine CAS No. 885271-08-9

(6-(Benzyloxy)-1H-indazol-3-YL)methanamine

Cat. No.: B1499476
CAS No.: 885271-08-9
M. Wt: 253.3 g/mol
InChI Key: MESMKKLRQOQTAH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming complex heterocyclic systems with multiple substituents. According to PubChem computational descriptors, the preferred International Union of Pure and Applied Chemistry name is (6-phenylmethoxy-2H-indazol-3-yl)methanamine. This nomenclature reflects the structural organization where the indazole ring system serves as the parent structure, with the phenylmethoxy group (equivalent to benzyloxy) at position 6 and the methanamine group at position 3.

The structural interpretation of this nomenclature reveals several key architectural features. The indazole core exists primarily in the 1H-tautomeric form, which is thermodynamically more stable than the 2H-form by approximately 2.3 kcal/mol. The 6-position substitution with the benzyloxy group involves an ether linkage (-O-CH₂-C₆H₅) that extends the molecular framework and introduces additional aromatic character through the benzyl component. The methanamine substituent at the 3-position provides a -CH₂NH₂ functionality that contributes to the compound's potential reactivity and biological activity.

The Chemical Abstracts Service registry system recognizes an alternative systematic name: 6-(Phenylmethoxy)-1H-indazole-3-methanamine. This naming convention emphasizes the 1H-tautomeric form of the indazole system and uses the phenylmethoxy designation instead of benzyloxy, demonstrating the acceptable variation in systematic nomenclature for the same structural entity. Both nomenclature systems accurately describe the molecular structure and are recognized in chemical databases and literature.

Table 1: Structural and Nomenclature Data

Property Value Source
Molecular Formula C₁₅H₁₅N₃O
Molecular Weight 253.30 g/mol
IUPAC Name (6-phenylmethoxy-2H-indazol-3-yl)methanamine
Alternative IUPAC Name 6-(Phenylmethoxy)-1H-indazole-3-methanamine
InChI InChI=1S/C15H15N3O/c16-9-15-13-7-6-12(8-14(13)17-18-15)19-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2,(H,17,18)
InChI Key MESMKKLRQOQTAH-UHFFFAOYSA-N

CAS Registry Number and PubChem CID Cross-Referencing

The Chemical Abstracts Service registry number for this compound is 885271-08-9, providing a unique identifier that facilitates unambiguous identification across chemical databases and literature. This registry number was first assigned during the compound's initial documentation in chemical databases, with the creation date recorded as May 29, 2009, in the PubChem database. The Chemical Abstracts Service registry system ensures that this numerical identifier remains constant regardless of nomenclature variations or structural representation methods.

Table 2: Database Cross-Reference Information

Database Identifier Status
Chemical Abstracts Service Registry 885271-08-9 Active
PubChem CID 34178568 Active
DSSTox Substance ID DTXSID10653026 Active
MDL Number MFCD06739149 Active
Wikidata Q82566699 Active
ChemSpider Not specified -
ChEMBL Not specified -

Synonymous Designations and Branding Variations in Scientific Literature

The compound this compound appears in scientific literature and commercial catalogs under several synonymous designations that reflect different naming conventions and database requirements. The most commonly encountered synonym is C-(6-BENZYLOXY-1H-INDAZOL-3-YL)-METHYLAMINE, which employs a functional group-centered naming approach that emphasizes the methylamine component. This nomenclature variant is particularly prevalent in commercial chemical catalogs and supplier databases.

Another frequently used designation is this compound, which represents a slight typographical variation of the primary name while maintaining the same structural description. The designation 1H-Indazole-3-methanamine,6-(phenylmethoxy)- follows the Chemical Abstracts Service indexing convention where the parent heterocycle is listed first, followed by the specific substituent positions and functional groups.

Commercial suppliers and research catalogs often employ abbreviated or modified naming systems for practical purposes. The designation 1-[6-(BENZYLOXY)-1H-INDAZOL-3-YL]METHANAMINE represents an alternative formulation that emphasizes the connectivity between the indazole system and the methanamine group. Similarly, the name (6-phenylmethoxy-2H-indazol-3-yl)methanamine reflects the tautomeric flexibility of the indazole system while maintaining accurate structural description.

These synonymous designations serve important functions in chemical information retrieval and database searching. Different research groups, commercial suppliers, and database systems may prefer specific naming conventions based on their organizational requirements or historical precedent. The multiplicity of acceptable names ensures that researchers can locate relevant information about this compound regardless of the specific nomenclature system employed in their initial search efforts.

Table 3: Synonymous Designations and Variations

Designation Type Name Usage Context
Primary IUPAC (6-phenylmethoxy-2H-indazol-3-yl)methanamine Official nomenclature
Alternative IUPAC 6-(Phenylmethoxy)-1H-indazole-3-methanamine Chemical Abstracts Service
Commercial C-(6-BENZYLOXY-1H-INDAZOL-3-YL)-METHYLAMINE Supplier catalogs
Database Variant This compound Research databases
Functional Group 1-[6-(BENZYLOXY)-1H-INDAZOL-3-YL]METHANAMINE Chemical suppliers
Indexing Format 1H-Indazole-3-methanamine,6-(phenylmethoxy)- Abstract services

The existence of these various naming conventions reflects the compound's presence across multiple research domains and commercial applications. Each designation maintains chemical accuracy while serving the specific requirements of different user communities within the chemical research and development ecosystem. This nomenclature diversity underscores the importance of comprehensive database cross-referencing and the utility of unique chemical identifiers such as Chemical Abstracts Service registry numbers and PubChem compound identification numbers for unambiguous chemical communication.

Properties

IUPAC Name

(6-phenylmethoxy-2H-indazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-9-15-13-7-6-12(8-14(13)17-18-15)19-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESMKKLRQOQTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NNC(=C3C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653026
Record name 1-[6-(Benzyloxy)-2H-indazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-08-9
Record name 6-(Phenylmethoxy)-1H-indazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Benzyloxy)-2H-indazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N–N Bond Formation for Indazole Core

Recent advances have demonstrated the utility of base-mediated cascade N–N bond forming reactions starting from 3-amino-3-(2-nitrophenyl)propanoic acid derivatives. Heating these substrates with appropriate nucleophiles under basic conditions yields indazole derivatives with high efficiency and functional group tolerance. This method is advantageous as it avoids expensive transition metal catalysts and harsh conditions.

  • For example, microwave irradiation of 3-amino-3-(2-nitrophenyl)propanoic acid in alcohol solvents at 150°C produces alkoxyindazole acetic acids in good to excellent yields.

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 6-position can be introduced via nucleophilic aromatic substitution or O-alkylation of a hydroxy-indazole precursor with benzyl bromide or related benzylating agents.

  • The presence of electron-donating groups such as benzyloxy at the 5- or 6-positions can influence the yield and reactivity during cyclization steps, often lowering electrophilicity of intermediates and thus affecting the overall efficiency.

Installation of the Methanamine Group at the 3-Position

The methanamine substituent can be introduced through reductive amination or nucleophilic substitution at the 3-position of the indazole ring.

  • Reductive amination of aldehyde intermediates with amines followed by deprotection steps has been reported to yield methanamine-substituted indazoles with good purity and yield.

  • For example, in related indazole syntheses, the removal of protecting groups such as Boc and benzyl groups using boron trichloride (BCl3) has been effective in revealing the free amine functionality.

Detailed Synthetic Example (Literature-Based)

A representative synthetic route includes:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 N–N Bond Formation/Cyclization 3-amino-3-(2-nitrophenyl)propanoic acid, base, microwave irradiation at 150°C in methanol or ethanol 70–90 Efficient formation of indazole acetic acid scaffold
2 O-Benzylation Benzyl bromide, base (e.g., K2CO3), DMF 75–85 Introduction of benzyloxy group at 6-position
3 Reductive Amination Aldehyde intermediate, amine, reducing agent (e.g., NaBH3CN) 70–80 Installation of methanamine substituent at 3-position
4 Deprotection BCl3 or TFA 75–85 Removal of protecting groups to yield target amine

Analysis of Preparation Methods

  • Efficiency: The microwave-assisted N–N bond formation is a high-yielding, rapid method that tolerates various functional groups, making it suitable for preparing substituted indazoles including benzyloxy derivatives.

  • Selectivity: Regioselective introduction of substituents is critical. Arylation and alkylation steps have shown high regioselectivity, with arylation occurring selectively at the N1 position of the indazole ring.

  • Challenges: Electron-donating groups such as benzyloxy can reduce electrophilicity of intermediates, potentially lowering yields in cyclization steps. Protecting group strategies are essential to manage functional group compatibility during multi-step synthesis.

  • Scalability: The described methods use readily available starting materials and mild conditions, suggesting good potential for scale-up in pharmaceutical synthesis.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Base-mediated N–N bond formation Transition metal-free, microwave-assisted, functional group tolerant High yield, rapid synthesis Sensitive to substituent electronic effects
O-Benzylation Nucleophilic substitution with benzyl bromide Straightforward, good regioselectivity May require protection of other groups
Reductive Amination Installation of amine via aldehyde intermediate Mild conditions, versatile Requires careful control of reducing agent
Deprotection (BCl3, TFA) Removal of Boc and benzyl protecting groups Efficient, clean conversion Handling of corrosive reagents required

Chemical Reactions Analysis

Types of Reactions: (6-(Benzyloxy)-1H-indazol-3-YL)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

(6-(Benzyloxy)-1H-indazol-3-YL)methanamine has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of certain enzymes.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of cancer and other diseases.

  • Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-(Benzyloxy)-1H-indazol-3-YL)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Similarity Scores

Key structural analogs identified include:

Compound Name CAS Number Similarity Score Key Structural Differences
(6-Methoxy-1H-indol-3-yl)methanamine 887582-58-3 0.84 Indole core vs. indazole; methoxy vs. benzyloxy
1-(1-Benzyl-1H-imidazol-2-yl)methanamine N/A (V2L) 0.84 Imidazole core vs. indazole; benzyl at N1
1-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine 1250880-42-2 0.83 Benzodiazole core; fluoro and methyl substituents

Key Observations :

Physicochemical Properties

Spectral Data Comparison
  • IR Spectroscopy : Benzimidazole derivatives (e.g., abb ) show characteristic N-H stretches at ~3200–3400 cm⁻¹ and aromatic C=C vibrations at ~1430–1450 cm⁻¹, similar to indazole-based methanamines .
  • UV-Vis : The benzyloxy group in the target compound may redshift absorption maxima compared to methoxy analogs, as seen in abb (λmax = 324–428 nm) .
Solubility and Stability
  • Stability : Amine-containing analogs (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) are hygroscopic and require storage in dry, inert conditions .
Enzyme Inhibition
  • IDO1 Inhibitors : Benzimidazole derivatives like 9 () exhibit IC50 values in the low micromolar range, suggesting that the indazole analog could target similar pathways .
  • Kinase Inhibition: Indazole derivatives are known JAK2 and CDK inhibitors; the benzyloxy group may enhance selectivity for hydrophobic binding pockets .

Biological Activity

(6-(Benzyloxy)-1H-indazol-3-YL)methanamine, a compound of notable interest in medicinal chemistry, has been investigated for its biological activity across various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

  • Molecular Formula: C11H12N2O
  • Molecular Weight: 188.23 g/mol
  • IUPAC Name: this compound
  • CAS Number: 885271-08-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's structural features allow it to engage in hydrogen bonding and hydrophobic interactions, enhancing its affinity for target proteins. This interaction can modulate enzymatic activity and influence cellular processes such as proliferation and apoptosis.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and KB (oral cancer) cells.

Compound Cell Line IC50 (µM) Mechanism
6eA54912.54Induces apoptosis via PI3K/AKT pathway
6eKB20.33Inhibits migration and invasion

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which demonstrated increased apoptotic rates in treated cells compared to controls .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Compounds with similar scaffolds exhibited dose-dependent inhibition of pro-inflammatory cytokines and showed promise in models of inflammatory diseases.

Compound Activity IC50 (µM)
Derivative ANF-κB Inhibition30.1
Derivative BCytokine Release Inhibition25.4

These findings suggest that the compound may serve as a lead structure for developing new anti-inflammatory agents .

Study on Anticancer Activity

A study conducted by researchers aimed at evaluating the efficacy of this compound derivatives against lung cancer cells revealed that compound 6e significantly suppressed cell proliferation and induced apoptosis through the PI3K/AKT signaling pathway. The study utilized various assays, including wound healing and transwell migration assays, to assess the compound's impact on cell motility and invasiveness .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related indazole derivatives demonstrated that these compounds could effectively inhibit LPS-induced inflammation in vitro. The results indicated a reduction in NF-κB activation and pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Models interactions with 5-HT1A receptors, identifying key hydrogen bonds with Asp116 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100ns trajectories .
  • QSAR models : Predict logBB values using descriptors like polar surface area (<60 Ų) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Benzyloxy)-1H-indazol-3-YL)methanamine
Reactant of Route 2
(6-(Benzyloxy)-1H-indazol-3-YL)methanamine

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